molecular formula C6H8N4O B6271695 5-aminopyridine-2-carbohydrazide CAS No. 1534516-01-2

5-aminopyridine-2-carbohydrazide

Cat. No.: B6271695
CAS No.: 1534516-01-2
M. Wt: 152.2
InChI Key:
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Description

5-Aminopyridine-2-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position and a carbohydrazide group at the 2-position of the pyridine ring. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminopyridine-2-carbohydrazide typically involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate, resulting in the formation of ethyl imidazo[1,2-a]pyridine-2-carboxylate. This intermediate is then treated with an excess amount of hydrazine hydrate under refluxing conditions to yield the desired carbohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbohydrazide: Lacks the amino group at the 5-position.

    5-Nitropyridine-2-carbohydrazide: Contains a nitro group instead of an amino group.

    6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Features a bromo substituent at the 6-position.

Uniqueness

5-Aminopyridine-2-carbohydrazide is unique due to the presence of both an amino group and a carbohydrazide group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential biological activities compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-aminopyridine-2-carbohydrazide involves the reaction of 5-aminopyridine with hydrazine hydrate in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "5-aminopyridine", "hydrazine hydrate", "solvent", "catalyst" ], "Reaction": [ "Dissolve 5-aminopyridine in a suitable solvent.", "Add hydrazine hydrate to the solution and stir.", "Heat the mixture under reflux for several hours.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry to obtain 5-aminopyridine-2-carbohydrazide." ] }

CAS No.

1534516-01-2

Molecular Formula

C6H8N4O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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